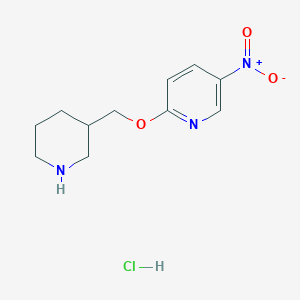

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride

Description

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of pyridine chemistry, which has its roots in the nineteenth century discoveries of heterocyclic aromatic compounds. The systematic exploration of nitrated pyridine derivatives emerged as a significant research area during the mid-twentieth century, driven by the recognition that such compounds possessed unique electronic properties and potential applications in both synthetic chemistry and biological systems.

The specific synthetic approaches leading to compounds like this compound evolved from foundational work on nucleophilic substitution reactions of halogenated pyridines and the development of efficient methods for introducing piperidine-containing substituents. Early research in this area focused on understanding the reactivity patterns of electron-deficient pyridine systems and how various substituents could modulate these properties for specific applications.

The compound's emergence as a research target reflects the growing understanding of structure-activity relationships in pyridine-based molecules and the recognition that complex substitution patterns could yield compounds with enhanced properties compared to simpler analogs. The incorporation of the piperidinylmethoxy group represents an evolution in synthetic strategy, moving beyond simple alkyl or aryl substituents to more sophisticated functional groups that could provide additional sites for molecular recognition and binding interactions.

Modern synthetic methodologies have made the preparation of such complex pyridine derivatives more accessible, enabling researchers to explore structure-property relationships with greater precision and efficiency. The development of reliable synthetic routes to this compound has facilitated its adoption as a valuable intermediate and research tool in contemporary chemical investigations.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The name systematically describes the compound's structure by identifying the pyridine core as the parent heterocycle and specifying the positions and nature of all substituents.

The designation "5-Nitro" indicates the presence of a nitro group at position 5 of the pyridine ring, using the standard numbering system where the nitrogen atom of the pyridine ring is assigned position 1. The "2-(3-piperidinylmethoxy)" portion of the name describes a complex substituent at position 2, consisting of a methoxy group that serves as a linker to a piperidine ring system. The piperidine ring is further specified as being attached through its 3-position, providing complete structural information about the connectivity pattern.

The compound can be classified within several overlapping chemical categories based on its structural features and functional groups. As a pyridine derivative, it belongs to the broader class of azine compounds, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of the nitro group places it within the category of nitrated aromatic compounds, known for their distinctive electronic properties and reactivity patterns.

From a functional group perspective, the compound contains both ether linkages (through the methoxy connector) and amine functionality (through the piperidine ring), making it a polyfunctional molecule with multiple sites for potential chemical interaction. The hydrochloride designation indicates that the compound exists as a salt, specifically the hydrochloride salt of the corresponding free base, which affects its physical properties and handling characteristics.

| Classification Category | Specific Designation | Structural Basis |

|---|---|---|

| Primary Heterocycle | Pyridine Derivative | Six-membered aromatic ring with one nitrogen |

| Functional Group Class | Nitro Compound | Electron-withdrawing nitro substituent |

| Secondary Heterocycle | Piperidine-Containing | Saturated six-membered nitrogen heterocycle |

| Salt Form | Hydrochloride Salt | Protonated amine with chloride counterion |

| Connectivity Type | Ether-Linked Substituent | Methoxy bridge to piperidine system |

Significance in Pyridine-Based Compound Research

The significance of this compound in contemporary pyridine research stems from its unique combination of structural features that make it an valuable tool for investigating fundamental chemical principles and developing new synthetic methodologies. The compound serves as an excellent model system for studying the effects of electron-withdrawing groups on pyridine reactivity, particularly in the context of nucleophilic substitution reactions and electrophilic aromatic substitution processes.

Research utilizing this compound has contributed to the broader understanding of how multiple nitrogen-containing heterocycles can be incorporated into single molecular frameworks while maintaining structural integrity and predictable reactivity patterns. The presence of both the pyridine and piperidine ring systems provides researchers with a platform for investigating interactions between different types of nitrogen heterocycles and their collective influence on molecular properties.

The compound's role in synthetic chemistry extends beyond its use as a simple reagent or intermediate. Its complex structure makes it an valuable building block for constructing even more sophisticated molecular architectures through further chemical modification. The multiple functional groups present in the molecule provide numerous sites for additional substitution reactions, cyclization processes, and other synthetic transformations that can lead to libraries of related compounds with systematically varied properties.

In the context of modern drug discovery and medicinal chemistry research, pyridine derivatives like this compound serve as important scaffolds for developing new therapeutic agents. The pyridine core is ubiquitous in pharmaceutical compounds due to its favorable pharmacokinetic properties and ability to participate in hydrogen bonding interactions with biological targets. The addition of the piperidine moiety further enhances the compound's potential for biological activity, as piperidine-containing molecules are well-represented among clinically used medications.

The compound also plays a significant role in advancing our understanding of structure-activity relationships in heterocyclic chemistry. By systematically varying the substituents on the pyridine ring and studying the resulting changes in chemical and biological properties, researchers can develop predictive models for designing new compounds with desired characteristics. This approach has proven particularly valuable in optimizing molecular properties such as solubility, stability, and binding affinity for specific targets.

| Research Application | Specific Contribution | Impact on Field |

|---|---|---|

| Synthetic Methodology | Building Block for Complex Molecules | Enhanced synthetic accessibility of polyheterocyclic compounds |

| Structure-Activity Studies | Model System for Substituent Effects | Improved understanding of electronic effects in pyridines |

| Reaction Mechanism Studies | Substrate for Nucleophilic Substitution | Insights into reactivity patterns of electron-deficient aromatics |

| Medicinal Chemistry | Scaffold for Drug Discovery | Foundation for developing new therapeutic agents |

| Chemical Biology | Probe for Biological Systems | Tools for investigating biological processes |

Properties

IUPAC Name |

5-nitro-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9;/h3-4,7,9,12H,1-2,5-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVMYSSMWIBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671515 | |

| Record name | 5-Nitro-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-86-1 | |

| Record name | Pyridine, 5-nitro-2-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185307-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyridine Ether Intermediate

- Starting Material: A 3-hydroxypyridine derivative substituted appropriately at the 5-position (e.g., 5-nitro-3-hydroxypyridine).

- Reaction: The hydroxyl group is coupled with a protected or unprotected piperidinylmethyl halide or equivalent intermediate.

- Method: Mitsunobu reaction is commonly employed, using triphenylphosphine and diethyl azodicarboxylate (DEAD) in an aprotic solvent to enable ether bond formation under mild conditions.

- Protection: If the piperidine nitrogen is protected (e.g., Boc or CBZ groups), deprotection occurs post-coupling using trifluoroacetic acid, HCl in glacial acetic acid, or HBr in acetic acid to yield the free amine.

Piperidine Nitrogen Alkylation

- Alkylation Methods: The ring nitrogen of the piperidine moiety is alkylated using alkyl halides in the presence of a base, or via reductive alkylation using formaldehyde and sodium cyanoborohydride in alcoholic solvents such as methanol or ethanol.

- Solvents: Methanol, ethanol, isopropanol, or similar alcohols are preferred for solubility and reaction efficiency.

- Catalysis: In some cases, copper catalysts facilitate amination reactions to form the desired piperidinyl derivatives.

Salt Formation and Final Isolation

- Hydrochloride Salt: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in solvents like ethanol or acetic acid, improving stability and crystallinity.

- Purification: The salt is isolated by crystallization at low temperatures (0 °C), filtration, washing, and vacuum drying to yield the pure compound.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ether Formation (Mitsunobu) | 3-hydroxypyridine + protected piperidinylmethyl halide, triphenylphosphine, DEAD, aprotic solvent | Pyridine ether intermediate |

| 2 | Deprotection | Trifluoroacetic acid or HCl/acetic acid | Free piperidine amine |

| 3 | Nitration | 2-aminopyridine + HNO3/H2SO4, microreactor, 20–60 °C | 5-nitro-2-aminopyridine |

| 4 | Alkylation | Alkyl halide/base or formaldehyde + NaCNBH3, alcohol solvent | N-alkylated piperidine derivative |

| 5 | Salt Formation | HCl in ethanol or acetic acid, crystallization at 0 °C | 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride |

Detailed Research Findings and Data

- Yield and Purity: Nitration in microreactors yields 5-nitro-2-aminopyridine with approximately 54% isolated yield and high purity (>98% by HPLC).

- Reaction Times: Nitration reactions complete within seconds to minutes in flow systems, significantly reducing reaction times compared to batch processes.

- Safety and Environmental Impact: The use of microreactors and controlled addition of mixed acids enhances safety and reduces hazardous waste.

- Protecting Group Strategies: Boc and CBZ groups are effectively removed under mild acidic conditions without degrading the pyridine ether structure.

- Alkylation Efficiency: Reductive alkylation with formaldehyde and sodium cyanoborohydride in alcohol solvents provides high selectivity and yields for N-alkylated products.

Notes on Alternative Methods and Related Compounds

- Similar methods are used for preparing related compounds such as 5-nitro-3-(2-(S)-azetidinylmethoxy)pyridine hydrochloride, illustrating the versatility of the Mitsunobu coupling and protection/deprotection strategy.

- Reduction methods for nitro groups to amines use reagents like Red-Al®, borane complexes, or catalytic hydrogenation, depending on the desired intermediate.

- The choice of solvent and reaction conditions can be adapted to optimize yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings are modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of modified pyridine or piperidine compounds .

Scientific Research Applications

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets. The nitro group and the piperidine ring play crucial roles in its biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine derivatives with diverse substituents. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues

2.1.1 2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

- Molecular Formula : C₆H₆ClN·HCl

- Molecular Weight : 164.03 g/mol

- Key Differences: Lacks the nitro and piperidinylmethoxy groups. Contains a chloromethyl (-CH₂Cl) substituent, which confers higher reactivity in alkylation reactions.

2.1.2 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride (CAS: 1220037-04-6)

- Molecular Formula : C₁₁H₁₄ClF₃N₂O

- Molecular Weight : 282.69 g/mol

- Key Differences: Replaces the nitro group with a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing and alters metabolic stability.

Functional Analogues

2.2.1 3-Amino-5-methoxypyridin-4-ol·2HCl (CAS: Not Provided)

- Molecular Formula: Not explicitly stated (likely C₆H₉N₃O₂·2HCl)

- Key Differences: Features amino (-NH₂) and hydroxyl (-OH) groups, increasing polarity and hydrogen-bonding capacity. Lacks the piperidinylmethoxy group, reducing steric bulk and lipophilicity.

2.2.2 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine (CAS: Not Provided)

- Molecular Formula: C₉H₁₁ClNO₃

- Key Differences :

- Contains chloro (-Cl) and dimethoxymethyl (-CH(OCH₃)₂) groups, which may enhance electrophilic substitution reactivity.

- The methoxy groups improve solubility in organic solvents compared to the nitro derivative.

Table 1: Comparative Data for Selected Pyridine Derivatives

Biological Activity

5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16ClN3O3

- Molecular Weight : 287.73 g/mol

This compound primarily interacts with various neurotransmitter systems, particularly the serotonin and dopamine receptors. These interactions are crucial for its pharmacological effects, which include:

- Serotonin Receptor Modulation : The compound has been shown to influence serotonin receptor activity, which is linked to mood regulation and cognitive functions.

- Dopamine Receptor Interaction : It also exhibits activity on dopamine receptors, potentially affecting reward pathways and motor control.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems:

- Absorption and Distribution : The compound is expected to have good oral bioavailability due to its lipophilic nature. It is distributed widely in tissues, influenced by its interaction with specific transporters.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, the compound undergoes oxidative metabolism, leading to various metabolites that may also exhibit biological activity .

- Excretion : The metabolites are excreted mainly through renal pathways, necessitating further studies on renal function impact during treatment.

Antidepressant Effects

In a study involving animal models, this compound demonstrated significant antidepressant-like effects. Low doses resulted in reduced immobility in the forced swim test, indicating potential anxiolytic properties.

Neuroprotective Properties

Research has indicated that this compound possesses neuroprotective effects against neurotoxicity induced by various agents. For instance, it showed protective effects in rodent models subjected to neurotoxic insults, highlighting its potential utility in neurodegenerative conditions .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays. The compound exhibited significant free radical scavenging activity, suggesting a role in mitigating oxidative stress.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antidepressant Activity | Reduced immobility in forced swim tests; potential anxiolytic effects observed in rodent models. |

| Neuroprotection | Protective against neurotoxic agents; beneficial effects noted in neurodegenerative models. |

| Antioxidant Activity | Significant free radical scavenging; potential role in reducing oxidative stress. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer :

- Step 1 : Use a nucleophilic substitution reaction to introduce the piperidinylmethoxy group to the pyridine ring. For example, react 5-nitro-2-chloropyridine with 3-piperidinemethanol under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2 : Optimize reaction temperature (e.g., 40–60°C) and stoichiometric ratios (1:1.2 molar ratio of pyridine derivative to piperidinemethanol) to minimize side products.

- Step 3 : Purify the intermediate via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .

- Step 4 : Convert the free base to the hydrochloride salt using HCl in anhydrous ether, followed by recrystallization from ethanol for high purity (>95%) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis or decomposition .

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved P95 respirator if handling powdered forms to avoid inhalation .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Q. How can the purity of this compound be validated analytically?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .

- NMR : Confirm structural integrity via NMR (e.g., aromatic protons at δ 8.2–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 298.1 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation of synthetic intermediates?

- Methodological Answer :

- Scenario : Discrepancies in NMR integration ratios for the piperidinylmethoxy group.

- Resolution :

Perform -DEPT NMR to distinguish between overlapping signals.

Use 2D-COSY or HSQC to assign proton-carbon correlations .

Compare with computational predictions (DFT-based NMR chemical shift calculations) .

- Case Study : A piperidine-related compound showed signal splitting due to conformational flexibility; variable-temperature NMR resolved this .

Q. What strategies minimize nitro group reduction during catalytic hydrogenation of pyridine derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd/C or PtO under low hydrogen pressure (1–2 atm) to selectively reduce other functional groups (e.g., halides) without affecting the nitro group .

- Additives : Introduce a mild poison (e.g., quinoline) to deactivate catalysts toward nitro reduction .

- Monitoring : Track reaction progress via TLC (hexane/ethyl acetate 3:1) to halt before over-reduction occurs .

Q. How can reaction yields be improved for large-scale synthesis while maintaining high enantiomeric purity?

- Methodological Answer :

- Scale-Up Challenges : Poor mixing in biphasic systems (e.g., aqueous NaOH/organic solvent).

- Optimization :

Use a continuous-flow reactor to enhance mass transfer and reduce side reactions .

Employ chiral auxiliaries (e.g., (R)-BINOL) during piperidinemethanol coupling to control stereochemistry .

Recrystallize the final product using a solvent pair (e.g., ethanol/water) to achieve >99% enantiomeric excess .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to resolve?

- Analysis :

Conduct accelerated stability studies (40°C/75% RH) at varying pH (0.5–3.0) using HPLC to quantify degradation products.

Identify degradation pathways (e.g., nitro group hydrolysis) via LC-MS.

Adjust formulation buffers to maintain pH 1.5–2.5 for optimal stability .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.